molecular formula C12H19NO3 B14904375 2-(Cyclopent-3-ene-1-carboxamido)-3,3-dimethylbutanoic acid

2-(Cyclopent-3-ene-1-carboxamido)-3,3-dimethylbutanoic acid

Cat. No.: B14904375
M. Wt: 225.28 g/mol
InChI Key: NDNGILAHKUDFSW-UHFFFAOYSA-N
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Description

2-(Cyclopent-3-ene-1-carboxamido)-3,3-dimethylbutanoic acid is an organic compound characterized by a cyclopentene ring attached to a carboxamide group and a dimethylbutanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclopent-3-ene-1-carboxamido)-3,3-dimethylbutanoic acid typically involves the cycloaddition reaction of phenacylmalononitriles and o-hydroxychalcones in the presence of triethylamine in ethanol at room temperature. This reaction yields multifunctionalized cyclopent-3-ene-1-carboxamides with high diastereoselectivity.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, standard amide synthesis methods could potentially be employed. These methods often involve the reaction of an amine with a carboxylic acid derivative under controlled conditions to form the desired amide.

Chemical Reactions Analysis

Types of Reactions

2-(Cyclopent-3-ene-1-carboxamido)-3,3-dimethylbutanoic acid can undergo various chemical reactions, including:

    Oxidation: The presence of the cyclopentene ring allows for potential oxidation reactions, leading to the formation of cyclopentenone derivatives.

    Reduction: The amide group can be reduced to form corresponding amines.

    Substitution: The compound can participate in substitution reactions, particularly at the amide and carboxylic acid functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as ozone or hydrogen peroxide can be used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

    Oxidation: Cyclopentenone derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted amides and carboxylic acid derivatives.

Scientific Research Applications

2-(Cyclopent-3-ene-1-carboxamido)-3,3-dimethylbutanoic acid has several applications in scientific research, including:

    Chemistry: Used in the selective synthesis of multifunctionalized cyclopent-3-ene-1-carboxamides and 2-oxabicyclo[2.2.1]heptane derivatives.

    Medicine: Investigated for its potential use in drug synthesis and medicinal chemistry.

    Industry: Utilized in polymer modification and other industrial processes.

Mechanism of Action

The mechanism of action of 2-(Cyclopent-3-ene-1-carboxamido)-3,3-dimethylbutanoic acid involves its interaction with specific molecular targets and pathways. The presence of the amide and carboxylic acid functional groups allows it to participate in various biochemical reactions, potentially affecting enzyme activity and cellular processes. detailed studies on its exact mechanism of action are limited.

Comparison with Similar Compounds

Similar Compounds

    Cyclopent-3-ene-1-carboxamide: A related compound with similar structural features but lacking the dimethylbutanoic acid moiety.

    Cyclopent-3-ene-1,2-diacetic acid: Another compound with a cyclopentene ring and carboxylic acid groups.

Uniqueness

2-(Cyclopent-3-ene-1-carboxamido)-3,3-dimethylbutanoic acid is unique due to the combination of the cyclopentene ring, carboxamide group, and dimethylbutanoic acid moiety. This unique structure provides it with distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C12H19NO3

Molecular Weight

225.28 g/mol

IUPAC Name

2-(cyclopent-3-ene-1-carbonylamino)-3,3-dimethylbutanoic acid

InChI

InChI=1S/C12H19NO3/c1-12(2,3)9(11(15)16)13-10(14)8-6-4-5-7-8/h4-5,8-9H,6-7H2,1-3H3,(H,13,14)(H,15,16)

InChI Key

NDNGILAHKUDFSW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(C(=O)O)NC(=O)C1CC=CC1

Origin of Product

United States

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